

4-(6-Bromopyridin-2-yl)benzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzaldehyde

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Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of **4-(6-Bromopyridin-2-yl)benzaldehyde**, a key building block in medicinal chemistry and materials science.

Core Compound Data

The fundamental properties of **4-(6-Bromopyridin-2-yl)benzaldehyde** are summarized below, providing a clear reference for experimental design and characterization.

Property	Value	Citations
Molecular Formula	$C_{12}H_8BrNO$	[1] [2]
Molecular Weight	262.1 g/mol	[1]
CAS Number	588727-65-5	[1] [3]
Appearance	White to off-white solid	[4]
Purity	Typically $\geq 95\%$	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).	[4] [5]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **4-(6-Bromopyridin-2-yl)benzaldehyde** is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a crucial carbon-carbon bond between an aryl halide and a boronic acid derivative. The general strategy involves the coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The higher reactivity of the C-Br bond at the 6-position of the pyridine ring allows for a selective reaction.

General Experimental Procedure

Materials:

- 2,6-Dibromopyridine (1.0 equivalent)
- 4-Formylphenylboronic acid (1.1-1.2 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, 2-5 mol%)
- Base (e.g., Potassium Carbonate $[K_2CO_3]$ or Potassium Phosphate $[K_3PO_4]$, 2.0-3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v))

- Inert gas (Argon or Nitrogen)

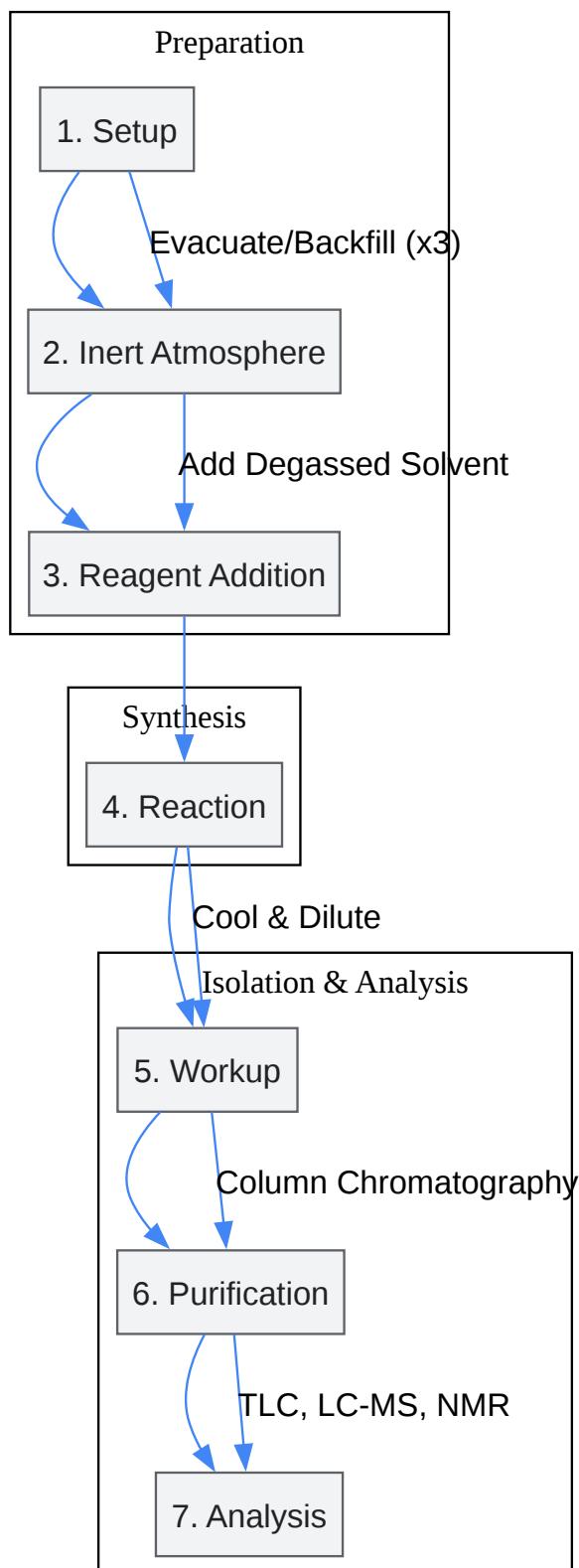
Protocol:

- Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine, 4-formylphenylboronic acid, the chosen base, and the palladium catalyst.
- Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
- Reaction: Heat the mixture to a temperature between 80-100°C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.[\[6\]](#)
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, **4-(6-Bromopyridin-2-yl)benzaldehyde**.[\[6\]](#)[\[7\]](#)

Visualized Synthetic Pathway and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction and the general laboratory workflow.

Caption: Suzuki-Miyaura reaction for the synthesis of the target compound.



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Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

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